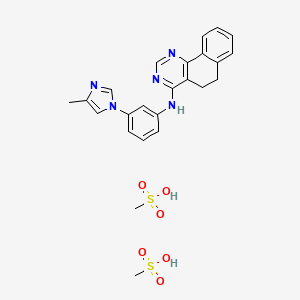
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt is a chemical compound with the molecular formula C7H4N2Na2O3S2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt typically involves the reaction of o-phenylenediamine with carbon disulfide and sodium hydroxide. The reaction conditions include heating the mixture under reflux, followed by neutralization with hydrochloric acid to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and nucleophilic reactions involving the thiol group. The sulfonic acid group makes the molecule water-soluble and acidic, enhancing its reactivity. The benzimidazole ring system is the core structure that interacts with various biological targets, contributing to its antimicrobial and other biological activities .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, disodium salt can be compared with other benzimidazole derivatives such as:
2-Mercapto-5-benzimidazolesulfonic acid: Similar in structure but with different counterions.
1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt: Similar but with a different sodium content.
Benzimidazole: The parent compound with a simpler structure and different chemical properties.
These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the sulfonic acid and thiol groups.
Eigenschaften
CAS-Nummer |
68994-94-5 |
|---|---|
Molekularformel |
C7H4N2Na2O3S2 |
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
disodium;2-sulfido-3H-benzimidazole-5-sulfonate |
InChI |
InChI=1S/C7H6N2O3S2.2Na/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;/h1-3H,(H2,8,9,13)(H,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
MGDPJSIGPWXNJA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=N2)[S-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















